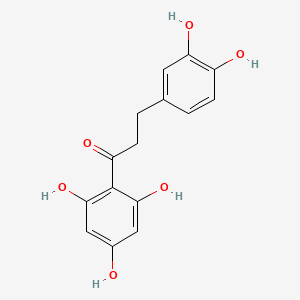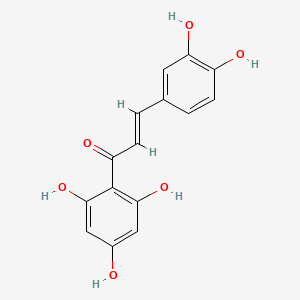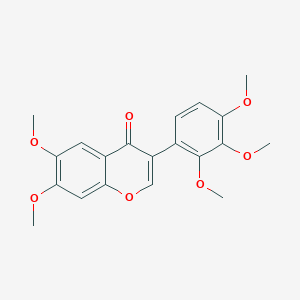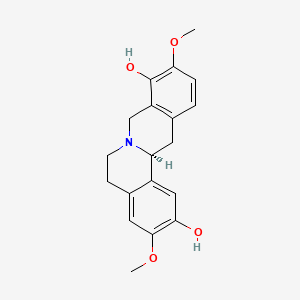
Scoulerine
Descripción general
Descripción
Scoulerine, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid (BIA) that is derived directly from (S)- reticuline through the action of berberine bridge enzyme .
Molecular Structure Analysis
Scoulerine reduces the mitochondrial dehydrogenases activity of the evaluated leukemic cells with IC 50 values ranging from 2.7 to 6.5 µM . The xCELLigence system revealed that scoulerine exerted potent antiproliferative activity in lung, ovarian and breast carcinoma cell lines .Chemical Reactions Analysis
Scoulerine acted to inhibit proliferation through inducing G2 or M-phase cell cycle arrest, which correlates well with the observed breakdown of the microtubule network, increased Chk1 Ser345, Chk2 Thr68 and mitotic H3 Ser10 phosphorylation . Studies show that scoulerine is an antagonist in vitro at the α 2 - adrenoceptor, α 1D - adrenoceptor and 5-HT receptor. It has also been found to be a GABA A receptor agonist in vitro .Physical And Chemical Properties Analysis
Scoulerine has a molecular formula of C19H21NO4 and a molecular weight of 327.4 g/mol . Its IUPAC name is 3,10-dimethoxy-6,8,13,13 a -tetrahydro-5 H -isoquinolino [2,1-b]isoquinoline-2,9-diol .Aplicaciones Científicas De Investigación
Anti-Cancer Properties in Colorectal Cancer : Scoulerine has been found to promote cell viability reduction and apoptosis in colorectal cancer cells by activating reactive oxygen species (ROS)-dependent endoplasmic reticulum stress (Tian et al., 2020).
Inhibition of Cancer Cell Proliferation : A study demonstrated scoulerine's ability to inhibit proliferation, induce cell cycle arrest, and lead to apoptotic death in various cancer cells, suggesting its potential as an anti-cancer drug (Habartová et al., 2018).
Molecular Mode of Action : Research has identified scoulerine's unique molecular mode of action, revealing its dual ability to stabilize microtubules and inhibit tubulin polymerization in cancer cells (Moshari et al., 2021).
Mitotic and Cytokinetic Defects in Cancer Cells : Scoulerine was found to induce transient mitotic arrest followed by either apoptosis or polyploidy in cancer cells, implicating its potential role in targeting human cancers (Li et al., 2021).
Affinity to GABA-Receptors : Scoulerine, among other alkaloids, has shown affinity to GABA-receptors, indicating its potential relevance in neurological studies (Eisenreich et al., 2003).
Propiedades
IUPAC Name |
(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWVMRVOBAFFMH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Scoulerine | |
CAS RN |
6451-73-6 | |
| Record name | Scoulerine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




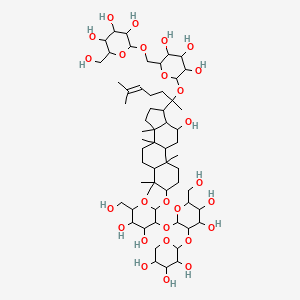
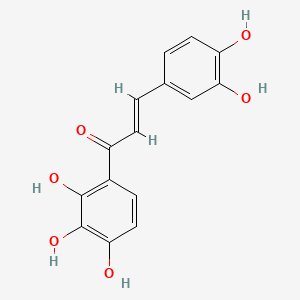
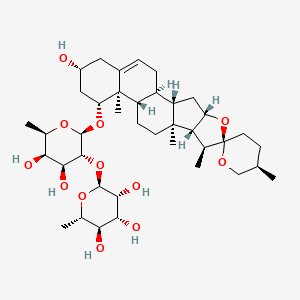
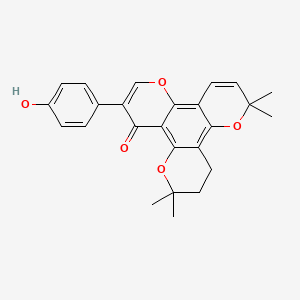
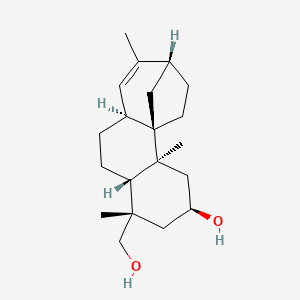
![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)
